molecular formula C17H15BrFN3O3 B3976153 (4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

(4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3976153
M. Wt: 408.2 g/mol
InChI Key: FESBEVKBQDROGD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with bromophenyl and fluoro-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative is reacted with 4-bromobenzoyl chloride and 4-fluoro-2-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of amine derivatives from nitro groups.

Scientific Research Applications

(4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
  • (4-Bromophenyl)-[4-(4-methyl-2-nitrophenyl)piperazin-1-yl]methanone
  • (4-Bromophenyl)-[4-(4-ethyl-2-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

(4-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBEVKBQDROGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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